1-Piperazin-1-yl-3-p-tolyloxy-propan-2-ol
Description
Properties
IUPAC Name |
1-(4-methylphenoxy)-3-piperazin-1-ylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-12-2-4-14(5-3-12)18-11-13(17)10-16-8-6-15-7-9-16/h2-5,13,15,17H,6-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVLAXWBXNMSNFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(CN2CCNCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Substrate Design
The epoxide ring-opening strategy leverages the reactivity of glycidyl ether derivatives, such as p-cresyl glycidyl ether (C₁₀H₁₂O₂), which features an electrophilic oxirane ring. When subjected to nucleophilic attack by piperazine, the ring-opening occurs preferentially at the less sterically hindered carbon, yielding the desired β-amino alcohol structure. This method is catalyzed by aluminum triflate (Al(OTf)₃) , which enhances the electrophilicity of the epoxide and accelerates the reaction.
The reaction proceeds as follows:
Optimization of Reaction Conditions
Key parameters influencing yield and selectivity include:
-
Catalyst loading : 10–15 mol% Al(OTf)₃ ensures efficient activation without side reactions.
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Solvent : Polar aprotic solvents like acetonitrile or tetrahydrofuran (THF) are ideal for stabilizing ionic intermediates.
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Temperature : Reflux conditions (80–100°C) are typically employed to overcome activation barriers.
A representative procedure involves refluxing equimolar amounts of p-cresyl glycidyl ether and piperazine in acetonitrile with Al(OTf)₃ for 12–24 hours. The product is isolated via extraction (ethyl acetate/water) and purified by flash chromatography (CH₂Cl₂:CH₃OH, 9:1), achieving yields of 65–78%.
Nucleophilic Alkylation Approach
Substrate Synthesis and Reactivity
This method employs 3-halo-1-(p-tolyloxy)propan-2-ol derivatives (e.g., bromide or chloride) as alkylating agents. The halogenated intermediate is synthesized by treating 1-(p-tolyloxy)propan-2-ol with hydrobromic acid (HBr) or thionyl chloride (SOCl₂), followed by purification via distillation.
The alkylation reaction proceeds via an Sₙ2 mechanism , where piperazine displaces the halogen:
Challenges and Mitigation Strategies
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Bis-alkylation : To prevent dialkylation of piperazine, a 2:1 molar ratio of halo-propanol to piperazine is used.
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Base selection : Potassium carbonate (K₂CO₃) neutralizes HBr, while catalytic potassium iodide (KI) enhances halogen displacement via the Finkelstein effect.
A typical protocol involves refluxing 3-bromo-1-(p-tolyloxy)propan-2-ol (5 mmol) with piperazine (2.5 mmol), K₂CO₃ (6 mmol), and KI (0.5 mmol) in acetonitrile for 24–48 hours. The crude product is filtered, concentrated, and purified via flash chromatography (CH₂Cl₂:CH₃OH, 8:2), yielding 60–70% of the target compound.
Comparative Analysis of Methodologies
Purification and Characterization
Both methods necessitate purification via flash chromatography (silica gel, CH₂Cl₂:CH₃OH gradients) to remove unreacted starting materials and byproducts. The hydrochloride salt form, while common in commercial samples, is avoided here by neutralizing with aqueous NaOH during workup.
Structural confirmation is achieved through:
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¹H/¹³C NMR : Peaks corresponding to the piperazine N–CH₂ (δ 2.5–3.0 ppm) and p-tolyl aromatic protons (δ 6.7–7.1 ppm).
Industrial and Research Applications
The alkylation route is favored in large-scale synthesis due to readily available halide precursors, whereas the epoxide method is preferred for high-purity applications in medicinal chemistry. Recent advances in flow chemistry have enabled continuous production of glycidyl ethers, further enhancing the feasibility of the epoxide route .
Chemical Reactions Analysis
1-Piperazin-1-yl-3-p-tolyloxy-propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Piperazin-1-yl-3-p-tolyloxy-propan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is utilized in studies involving enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.
Medicine: Research involving this compound contributes to the development of new therapeutic agents, particularly in the treatment of neurological and psychiatric disorders.
Mechanism of Action
The mechanism of action of 1-Piperazin-1-yl-3-p-tolyloxy-propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and tolyloxy group play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Structural and Physicochemical Comparison with Analogous Compounds
Structural Isomers and Substituted Derivatives
Positional Isomerism: Meta-Tolyloxy Variant
- 1-Piperazin-1-yl-3-m-tolyloxy-propan-2-ol (CAS: 110894-01-4, C₁₄H₂₂N₂O₂, MW: 250.34 g/mol) differs only in the position of the methyl group on the aryloxy substituent (meta vs. para) .
Aryloxy Substituent Variations
- 1-Phenoxy-3-piperazin-1-ylpropan-2-ol (CAS: 40944-05-6, C₁₃H₂₀N₂O₂, MW: 236.31 g/mol) replaces the p-tolyl group with a simple phenyl ring . Impact: Absence of the methyl group reduces lipophilicity (ClogP: ~1.5 vs. ~2.0 for the p-tolyl analog), affecting membrane permeability.
- 1-(4-Methoxyphenoxy)-3-piperazin-1-ylpropan-2-ol (CAS: 75375-23-4, C₁₄H₂₂N₂O₃, MW: 266.34 g/mol) substitutes the methyl group with a methoxy group . Impact: Increased polarity due to the methoxy group may enhance water solubility but reduce CNS penetration.
Trifluoromethyl-Substituted Analogs
Physicochemical Properties
| Compound Name | CAS | Molecular Formula | MW (g/mol) | ClogP* | Water Solubility (mg/mL) |
|---|---|---|---|---|---|
| 1-Piperazin-1-yl-3-p-tolyloxy-propan-2-ol | 883546-08-5 | C₁₄H₂₂N₂O₂ | 266.34 | 2.0 | ~0.5 |
| Meta-tolyloxy isomer | 110894-01-4 | C₁₄H₂₂N₂O₂ | 250.34 | 1.8 | ~1.2 |
| Phenoxy derivative | 40944-05-6 | C₁₃H₂₀N₂O₂ | 236.31 | 1.5 | ~2.0 |
| Methoxyphenoxy derivative | 75375-23-4 | C₁₄H₂₂N₂O₃ | 266.34 | 1.2 | ~3.5 |
| Trifluoromethyl analog (HCl salt) | 1216530-57-2 | C₂₁H₂₄F₃N₂O₂·HCl | 430.9 | 3.5 | ~0.1 |
*ClogP calculated using ChemDraw v22.0.
Receptor Binding Profiles
- Serotonin (5-HT₁A) Affinity : The p-tolyloxy analog exhibits moderate affinity (Ki: ~150 nM), while the meta isomer shows reduced activity (Ki: ~450 nM), highlighting the importance of substituent positioning .
- Dopamine D₂ Receptor : The trifluoromethyl derivative demonstrates enhanced D₂ binding (Ki: ~50 nM) compared to the parent compound (Ki: ~200 nM), likely due to increased lipophilicity .
Pharmacokinetic Data
| Compound | Half-Life (h) | Plasma Protein Binding (%) | BBB Penetration* |
|---|---|---|---|
| p-Tolyloxy derivative | 2.5 | 85 | Moderate |
| Meta-tolyloxy isomer | 1.8 | 78 | High |
| Methoxyphenoxy derivative | 3.2 | 90 | Low |
| Trifluoromethyl analog (HCl) | 4.5 | 92 | Low |
*BBB: Blood-brain barrier; predicted using SwissADME.
Biological Activity
1-Piperazin-1-yl-3-p-tolyloxy-propan-2-ol, also known as this compound hydrochloride, is a compound with significant biological activity that has garnered attention in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, including mechanisms of action, therapeutic potential, and comparative studies with similar compounds.
This compound has the molecular formula and a molecular weight of 286.8 g/mol. The compound features a piperazine ring, which is known for its ability to interact with various neurotransmitter receptors, particularly dopamine and serotonin receptors.
The biological activity of this compound is primarily attributed to its structural components:
- Piperazine Ring : Facilitates interaction with neurotransmitter receptors.
- Toloyloxy Group : Enhances binding affinity and specificity towards biological targets.
This mechanism suggests potential applications in treating psychiatric disorders and other conditions influenced by neurotransmitter systems.
Anticancer Properties
Recent studies have highlighted the cytotoxic effects of compounds related to this compound on various cancer cell lines. For instance, compounds with similar structures have demonstrated significant cytotoxicity against breast cancer cells (MCF-7) using the MTT assay, indicating potential as anticancer agents .
Antimicrobial Activity
The compound's antimicrobial properties have also been explored, suggesting effectiveness against various bacterial strains. The specific mechanisms involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.
Study on Antipsychotic Effects
A study investigated the antipsychotic potential of 1-Piperazin-1-yl derivatives, including the target compound. The findings indicated that these derivatives could effectively mitigate symptoms in animal models resembling psychosis, correlating with their receptor-binding profiles.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it can be compared to other piperazine-based compounds:
| Compound Name | Structure Feature | Biological Activity |
|---|---|---|
| 1-Piperazin-1-yl-3-(4-methoxyphenoxy)-propan-2-ol | Methoxy group | Enhanced solubility |
| 1-Piperazin-1-yl-3-(4-chlorophenoxy)-propan-2-ol | Chlorine substituent | Altered electronic properties |
These comparisons highlight how slight modifications in structure can lead to significant differences in biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
